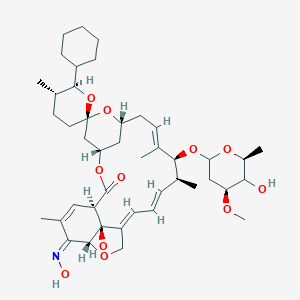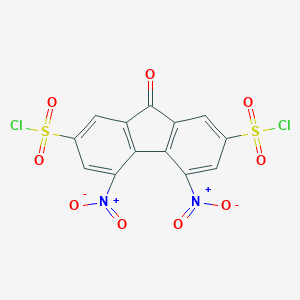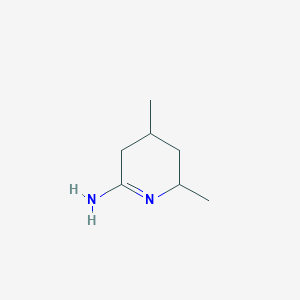
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as 2,4-Dimethylpiperidin-6-amine, is a chemical compound that has been of great interest to the scientific community due to its various properties and potential applications.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine is not fully understood, but it is believed to act as a weak base and form stable complexes with metal ions. It has also been shown to have a chiral effect on certain reactions, leading to the production of enantiomerically pure products.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine in lab experiments is its high purity and low toxicity, which allows for accurate and safe experimentation. However, its limited solubility in certain solvents can be a limitation in some experiments.
Zukünftige Richtungen
There are several potential future directions for the research and application of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine. These include further investigation into its potential as a chiral auxiliary and ligand in metal-catalyzed reactions, as well as its use in the synthesis of biologically active compounds. Additionally, research into the potential therapeutic applications of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine could lead to the development of new drugs and treatments for various diseases and disorders.
Conclusion
In conclusion, 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine is a chemical compound that has been studied for its various properties and potential applications. Its synthesis method has been optimized to produce high yields with minimal impurities, and it has been investigated for its potential use as a building block in the synthesis of pharmaceuticals and biologically active compounds. While its mechanism of action is not fully understood, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health. Further research into its potential applications and therapeutic uses could lead to the development of new drugs and treatments for various diseases and disorders.
Synthesemethoden
The synthesis of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine can be achieved through various methods, including the reaction of 2,4-pentanedione with ammonia and formaldehyde, or through the reductive amination of 2,4-dimethyl-5-nitropyridine with ammonia and hydrogen gas. These methods have been studied and optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine has been studied for its potential use as a building block in the synthesis of various pharmaceuticals and biologically active compounds. It has also been investigated for its potential as a ligand in metal-catalyzed reactions, as well as its ability to act as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
165383-78-8 |
|---|---|
Produktname |
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
2,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-6(2)9-7(8)4-5/h5-6H,3-4H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
RRCBYANJUIVMJX-UHFFFAOYSA-N |
SMILES |
CC1CC(N=C(C1)N)C |
Kanonische SMILES |
CC1CC(N=C(C1)N)C |
Synonyme |
2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)

![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
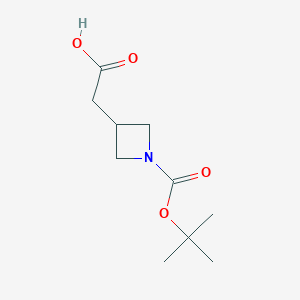

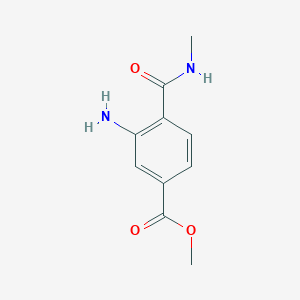
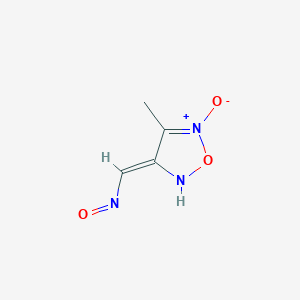
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)



